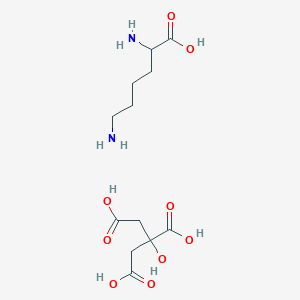

2,6-Diaminohexanoic acid;2-hydroxypropane-1,2,3-tricarboxylic acid

Description

2,6-Diaminohexanoic acid and 2-hydroxypropane-1,2,3-tricarboxylic acid are two distinct compounds with significant roles in various scientific fields

Properties

IUPAC Name |

2,6-diaminohexanoic acid;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.C6H8O7/c7-4-2-1-3-5(8)6(9)10;7-3(8)1-6(13,5(11)12)2-4(9)10/h5H,1-4,7-8H2,(H,9,10);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOCIPREOMFUSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

2,6-Diaminohexanoic acid

2,6-Diaminohexanoic acid can be synthesized through microbial fermentation using bacteria such as Corynebacterium glutamicum. The fermentation process involves the conversion of glucose or other carbohydrates into lysine under controlled conditions of pH, temperature, and nutrient availability .

2-hydroxypropane-1,2,3-tricarboxylic acid

2-hydroxypropane-1,2,3-tricarboxylic acid is primarily produced through the fermentation of sugars by the mold Aspergillus niger. The industrial production involves submerged fermentation, where the mold is grown in a nutrient-rich medium containing sugars, and the citric acid is subsequently extracted and purified .

Chemical Reactions Analysis

2,6-Diaminohexanoic acid

2,6-Diaminohexanoic acid undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form keto acids.

Reduction: Can be reduced to form corresponding amines.

Substitution: Reacts with acylating agents to form amides.

Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products include keto acids and amides .

2-hydroxypropane-1,2,3-tricarboxylic acid

2-hydroxypropane-1,2,3-tricarboxylic acid participates in:

Esterification: Forms esters with alcohols.

Dehydration: Can be dehydrated to form aconitic acid.

Complexation: Forms complexes with metal ions.

Common reagents include alcohols for esterification and dehydrating agents like sulfuric acid. Major products include esters and aconitic acid .

Scientific Research Applications

2,6-Diaminohexanoic acid

Biology: Essential for protein synthesis and enzyme function.

Medicine: Used in dietary supplements and treatments for lysine deficiency.

Industry: Utilized in the production of biodegradable polymers and adhesives.

2-hydroxypropane-1,2,3-tricarboxylic acid

Chemistry: Used as a chelating agent and pH adjuster.

Biology: Integral to the citric acid cycle in cellular respiration.

Medicine: Employed in pharmaceuticals for its antioxidant properties.

Industry: Widely used in food and beverage industries as a flavoring and preservative.

Mechanism of Action

2,6-Diaminohexanoic acid

2,6-Diaminohexanoic acid functions by incorporating into proteins during translation, influencing protein structure and function. It also plays a role in the synthesis of carnitine, which is essential for fatty acid metabolism .

2-hydroxypropane-1,2,3-tricarboxylic acid

2-hydroxypropane-1,2,3-tricarboxylic acid acts as an intermediate in the citric acid cycle, facilitating the conversion of acetyl-CoA into carbon dioxide and water, releasing energy. It also chelates metal ions, enhancing their solubility and bioavailability .

Comparison with Similar Compounds

2,6-Diaminohexanoic acid

Similar compounds include other essential amino acids like arginine and histidine. Unlike lysine, arginine has a guanidino group, and histidine contains an imidazole ring, giving them different biochemical properties and functions .

2-hydroxypropane-1,2,3-tricarboxylic acid

Similar compounds include other tricarboxylic acids like isocitric acid and aconitic acid. Citric acid is unique due to its role in the citric acid cycle and its widespread industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.